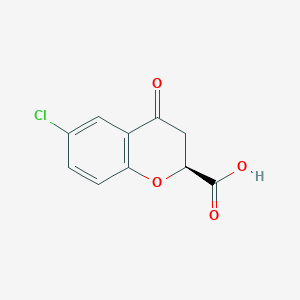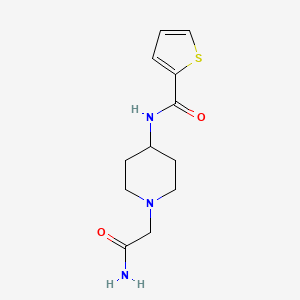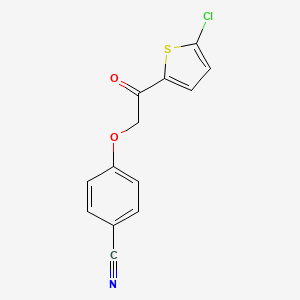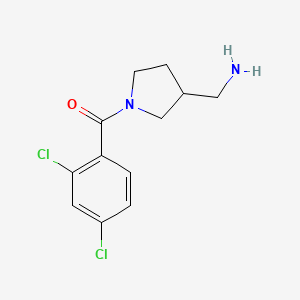
(S)-6-Chloro-4-oxochroman-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Chloro-4-oxochroman-2-carboxylic acid is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-4-oxochroman-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromanone derivative.
Chlorination: The chromanone derivative undergoes chlorination to introduce the chlorine atom at the 6-position.
Oxidation: The resulting compound is then oxidized to form the 4-oxo group.
Carboxylation: Finally, the carboxyl group is introduced at the 2-position through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-6-Chloro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include compounds with additional carbonyl or carboxyl groups.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-6-Chloro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-6-Chloro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
6-Chloro-4-oxochroman-2-carboxylic acid: Lacks the (S)-configuration, which may affect its biological activity.
4-Oxo-4H-chromene-2-carboxylic acid: Similar structure but without the chlorine atom at the 6-position.
6-Bromo-4-oxochroman-2-carboxylic acid: Bromine atom instead of chlorine, which can influence reactivity and biological properties.
Uniqueness: (S)-6-Chloro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H7ClO4 |
|---|---|
Poids moléculaire |
226.61 g/mol |
Nom IUPAC |
(2S)-6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
RJNYIXPGUIVGJT-VIFPVBQESA-N |
SMILES isomérique |
C1[C@H](OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)

![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)



